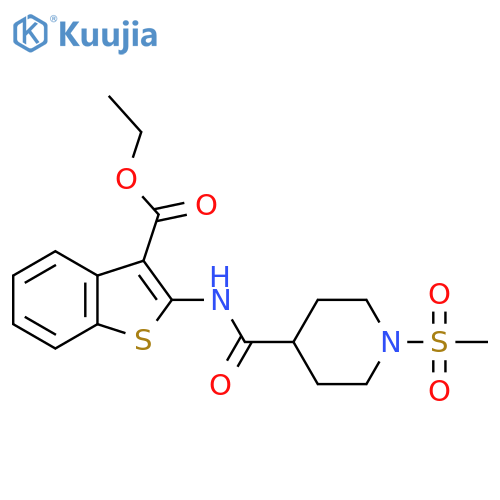

Cas no 1021215-28-0 (ethyl 2-(1-methanesulfonylpiperidine-4-amido)-1-benzothiophene-3-carboxylate)

ethyl 2-(1-methanesulfonylpiperidine-4-amido)-1-benzothiophene-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- ethyl 2-(1-methanesulfonylpiperidine-4-amido)-1-benzothiophene-3-carboxylate

- 1021215-28-0

- ethyl 2-[(1-methylsulfonylpiperidine-4-carbonyl)amino]-1-benzothiophene-3-carboxylate

- F5139-0225

- AKOS024499913

- VU0636962-1

- ethyl 2-(1-(methylsulfonyl)piperidine-4-carboxamido)benzo[b]thiophene-3-carboxylate

-

- インチ: 1S/C18H22N2O5S2/c1-3-25-18(22)15-13-6-4-5-7-14(13)26-17(15)19-16(21)12-8-10-20(11-9-12)27(2,23)24/h4-7,12H,3,8-11H2,1-2H3,(H,19,21)

- InChIKey: ZQVNXXSYPJBGHG-UHFFFAOYSA-N

- SMILES: S(C)(N1CCC(C(NC2=C(C(=O)OCC)C3C=CC=CC=3S2)=O)CC1)(=O)=O

計算された属性

- 精确分子量: 410.09701415g/mol

- 同位素质量: 410.09701415g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 7

- 重原子数量: 27

- 回転可能化学結合数: 6

- 複雑さ: 655

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 3

- トポロジー分子極性表面積: 129Ų

ethyl 2-(1-methanesulfonylpiperidine-4-amido)-1-benzothiophene-3-carboxylate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5139-0225-5μmol |

ethyl 2-(1-methanesulfonylpiperidine-4-amido)-1-benzothiophene-3-carboxylate |

1021215-28-0 | 5μmol |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F5139-0225-2mg |

ethyl 2-(1-methanesulfonylpiperidine-4-amido)-1-benzothiophene-3-carboxylate |

1021215-28-0 | 2mg |

$59.0 | 2023-09-10 | ||

| Life Chemicals | F5139-0225-30mg |

ethyl 2-(1-methanesulfonylpiperidine-4-amido)-1-benzothiophene-3-carboxylate |

1021215-28-0 | 30mg |

$119.0 | 2023-09-10 | ||

| Life Chemicals | F5139-0225-10μmol |

ethyl 2-(1-methanesulfonylpiperidine-4-amido)-1-benzothiophene-3-carboxylate |

1021215-28-0 | 10μmol |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F5139-0225-3mg |

ethyl 2-(1-methanesulfonylpiperidine-4-amido)-1-benzothiophene-3-carboxylate |

1021215-28-0 | 3mg |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F5139-0225-40mg |

ethyl 2-(1-methanesulfonylpiperidine-4-amido)-1-benzothiophene-3-carboxylate |

1021215-28-0 | 40mg |

$140.0 | 2023-09-10 | ||

| Life Chemicals | F5139-0225-4mg |

ethyl 2-(1-methanesulfonylpiperidine-4-amido)-1-benzothiophene-3-carboxylate |

1021215-28-0 | 4mg |

$66.0 | 2023-09-10 | ||

| Life Chemicals | F5139-0225-5mg |

ethyl 2-(1-methanesulfonylpiperidine-4-amido)-1-benzothiophene-3-carboxylate |

1021215-28-0 | 5mg |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F5139-0225-20mg |

ethyl 2-(1-methanesulfonylpiperidine-4-amido)-1-benzothiophene-3-carboxylate |

1021215-28-0 | 20mg |

$99.0 | 2023-09-10 | ||

| Life Chemicals | F5139-0225-20μmol |

ethyl 2-(1-methanesulfonylpiperidine-4-amido)-1-benzothiophene-3-carboxylate |

1021215-28-0 | 20μmol |

$79.0 | 2023-09-10 |

ethyl 2-(1-methanesulfonylpiperidine-4-amido)-1-benzothiophene-3-carboxylate 関連文献

-

Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

-

Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431

-

Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147

-

Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632

-

Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886

-

8. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922

-

Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354

-

Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148

ethyl 2-(1-methanesulfonylpiperidine-4-amido)-1-benzothiophene-3-carboxylateに関する追加情報

Introduction to Ethyl 2-(1-methanesulfonylpiperidine-4-amido)-1-benzothiophene-3-carboxylate (CAS No. 1021215-28-0)

Ethyl 2-(1-methanesulfonylpiperidine-4-amido)-1-benzothiophene-3-carboxylate (CAS No. 1021215-28-0) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its chemical name, is a derivative of benzothiophene and piperidine, and it possesses a unique structure that confers it with potential therapeutic properties.

The chemical structure of ethyl 2-(1-methanesulfonylpiperidine-4-amido)-1-benzothiophene-3-carboxylate is characterized by a benzothiophene core, which is a heterocyclic compound consisting of a benzene ring fused with a thiophene ring. The presence of the thiophene ring imparts aromatic properties and contributes to the compound's stability and reactivity. Additionally, the piperidine moiety, substituted with a methanesulfonyl group, adds to the complexity and functionality of the molecule.

Recent studies have highlighted the potential of ethyl 2-(1-methanesulfonylpiperidine-4-amido)-1-benzothiophene-3-carboxylate in various therapeutic applications. One notable area of research is its potential as an anti-inflammatory agent. In vitro and in vivo studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are key mediators in inflammatory responses. This property makes it a promising candidate for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Furthermore, ethyl 2-(1-methanesulfonylpiperidine-4-amido)-1-benzothiophene-3-carboxylate has been investigated for its potential neuroprotective effects. Preclinical studies have demonstrated that this compound can reduce oxidative stress and prevent neuronal cell death in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The mechanism of action is thought to involve the modulation of intracellular signaling pathways that are dysregulated in these conditions.

In addition to its anti-inflammatory and neuroprotective properties, ethyl 2-(1-methanesulfonylpiperidine-4-amido)-1-benzothiophene-3-carboxylate has also shown promise in cancer research. Studies have indicated that this compound can induce apoptosis in cancer cells while sparing normal cells, suggesting its potential as an anticancer agent. The selective cytotoxicity observed in these studies is attributed to the compound's ability to target specific signaling pathways that are aberrantly activated in cancer cells.

The pharmacokinetic properties of ethyl 2-(1-methanesulfonylpiperidine-4-amido)-1-benzothiophene-3-carboxylate have also been extensively studied. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making it suitable for further development as a therapeutic agent. Its oral bioavailability and stability in biological systems are key factors that contribute to its potential for clinical translation.

In conclusion, ethyl 2-(1-methanesulfonylpiperidine-4-amido)-1-benzothiophene-3-carboxylate (CAS No. 1021215-28-0) is a multifaceted compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the fields of medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to unravel its mechanisms of action and optimize its therapeutic potential, this compound holds promise for addressing unmet medical needs in various disease areas.

1021215-28-0 (ethyl 2-(1-methanesulfonylpiperidine-4-amido)-1-benzothiophene-3-carboxylate) Related Products

- 1312785-22-0(tert-Butyl2-Chloro-7-fluoroquinazoline-4-acetate)

- 1797204-75-1(2-(4-fluorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethan-1-one)

- 2210050-35-2(3-(4-cyclohexylpiperazin-1-yl)pyridine-2-carbonitrile)

- 2228860-90-8(2-fluoro-1-{7-oxabicyclo2.2.1heptan-2-yl}ethan-1-ol)

- 2171163-26-9(5-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-1-methyl-1H-pyrazole-3-carboxylic acid)

- 101975-15-9(Ethanone,1-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]-)

- 1251924-45-4((6-Amino-5-chloropyridin-3-yl)methanol)

- 1547299-38-6(2-(5-fluoropyridin-2-yl)-2-methylcyclopropylmethanol)

- 1864015-32-6(4,6-dimethyl-2-{2-(piperidin-4-yl)ethylsulfanyl}pyrimidine hydrochloride)

- 2171703-25-4(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3-methylbutanamido}pent-4-enoic acid)